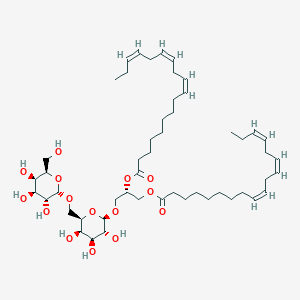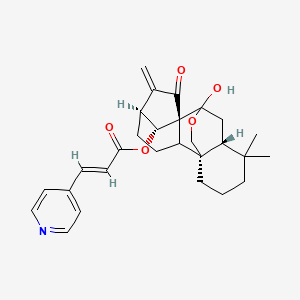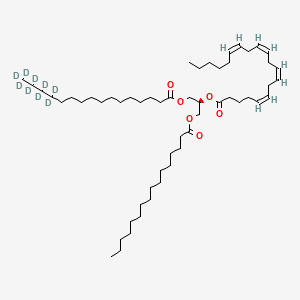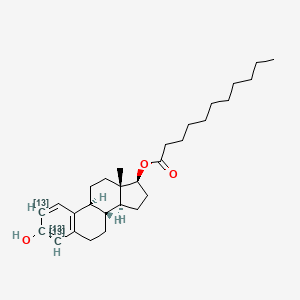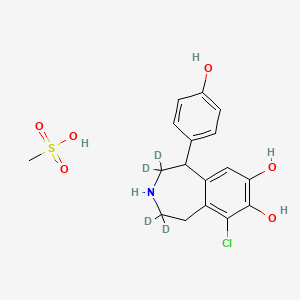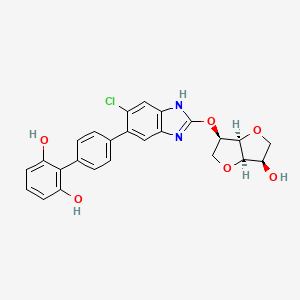
AMPK activator 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPK activator 8 is a compound known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Due to its significant impact on metabolism, this compound has garnered attention for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
AMPK activator 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
AMPK activator 8 has a wide range of scientific research applications across various fields:
Mechanism of Action
AMPK activator 8 exerts its effects by directly binding to the AMPK complex, leading to a conformational change that enhances its activity. This activation involves the phosphorylation of a conserved threonine residue (Thr172) within the catalytic core of the AMPK α-subunit. The activated AMPK then modulates various metabolic pathways by promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP .
Comparison with Similar Compounds
Similar Compounds
Several compounds are known to activate AMPK, including metformin, phenformin, and oligomycin. These compounds either increase intracellular AMP levels or directly bind to the AMPK complex to induce activation .
Uniqueness of AMPK Activator 8
This compound is unique due to its high specificity and potency in activating AMPK. Unlike other activators, it directly binds to the AMPK complex and induces a conformational change, leading to robust activation. This specificity makes it a valuable tool for studying AMPK-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C25H21ClN2O6 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-[4-[2-[[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-6-chloro-1H-benzimidazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H21ClN2O6/c26-15-9-17-16(27-25(28-17)34-21-11-33-23-20(31)10-32-24(21)23)8-14(15)12-4-6-13(7-5-12)22-18(29)2-1-3-19(22)30/h1-9,20-21,23-24,29-31H,10-11H2,(H,27,28)/t20-,21-,23-,24-/m1/s1 |
InChI Key |
MMOYHXCYJWHUCI-LUGTWXOSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
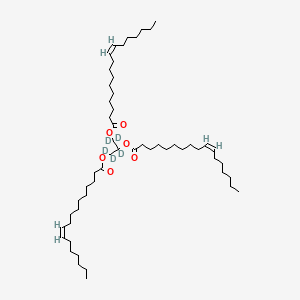
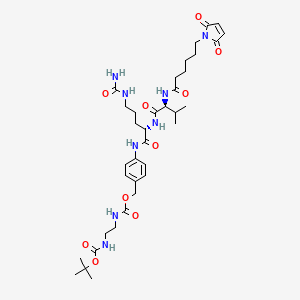
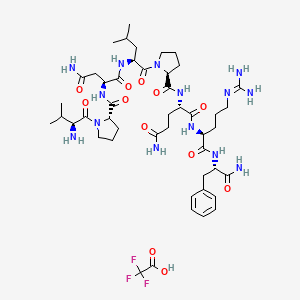
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
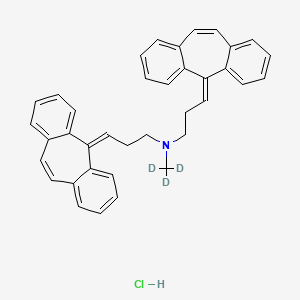
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
